Olaparib-d8 -

Olaparib-d8

Catalog Number: EVT-12064838
CAS Number:
Molecular Formula: C24H23FN4O3
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Olaparib-d8 is a deuterated form of Olaparib, a small molecule and a potent inhibitor of poly (ADP-ribose) polymerase enzymes, specifically PARP1 and PARP2. This compound is primarily utilized in the treatment of cancers associated with BRCA mutations, including ovarian, breast, pancreatic, and prostate cancers. The introduction of deuterium in Olaparib-d8 enhances its pharmacokinetic properties, potentially improving its efficacy and stability compared to its non-deuterated counterpart. Olaparib was first approved by regulatory authorities in December 2014 for clinical use .

Source and Classification

Olaparib-d8 is classified as a small molecule drug and is categorized under antineoplastic agents. It is derived from the original Olaparib compound through a synthetic modification process that replaces certain hydrogen atoms with deuterium, thus creating a heavier isotope variant. This modification aims to optimize the drug's properties for therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Olaparib-d8 involves several key steps:

  1. Deuteration: The primary method for synthesizing Olaparib-d8 includes the selective substitution of hydrogen atoms with deuterium. This can be achieved through various chemical reactions such as:
    • Hydrogen exchange reactions: Where deuterated solvents are used to facilitate the exchange.
    • Deuterated reagents: Utilizing deuterated versions of starting materials during the synthesis process.
  2. Crystallization: Following synthesis, Olaparib-d8 can be purified through crystallization techniques that may involve solvents like benzyl alcohol and anti-solvents such as heptanes or ethers to yield a crystalline form with improved solubility and stability .
  3. Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm the incorporation of deuterium and assess purity levels.
Molecular Structure Analysis

Structure and Data

The molecular structure of Olaparib-d8 retains the core framework of the original Olaparib, with specific modifications to accommodate deuterium:

  • Chemical Formula: C24_{24}H23_{23}D4_{4}FN4_{4}O3_{3}
  • Molecular Weight: Approximately 438.48 g/mol (considering deuterium substitution).
  • IUPAC Name: 4-{[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorophenyl]methyl}-1,2-dihydrophthalazin-1-one.

The structural modifications enhance the stability and bioavailability of the compound, which are critical for its therapeutic effectiveness .

Chemical Reactions Analysis

Reactions and Technical Details

Olaparib-d8 undergoes several chemical reactions that are pivotal for its functionality:

  1. Oxidation Reactions: Similar to Olaparib, it may undergo oxidation leading to various metabolites.
  2. Conjugation Reactions: Following oxidation, conjugation with glucuronides or sulfates can occur, affecting its pharmacokinetics.
  3. Hydrolysis: The compound can also be hydrolyzed under physiological conditions, which may impact its efficacy in vivo.

These reactions are essential for understanding the drug's metabolism and potential interactions within biological systems .

Mechanism of Action

Process and Data

Olaparib-d8 functions primarily as a PARP inhibitor. Its mechanism of action involves:

  • Inhibition of DNA Repair: By inhibiting PARP enzymes, which play a crucial role in repairing single-strand breaks in DNA, Olaparib-d8 leads to the accumulation of unrepaired DNA damage.
  • Synthetic Lethality: In cells with BRCA mutations, where homologous recombination repair is compromised, the inhibition of PARP results in double-strand breaks that cannot be repaired effectively, leading to cell death.

This mechanism highlights the therapeutic potential of Olaparib-d8 in targeting specific cancer cells while sparing normal cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Enhanced solubility compared to non-deuterated Olaparib due to structural modifications.
  • Stability: Improved stability under various conditions due to the presence of deuterium.
  • Melting Point: The melting point may vary slightly from that of standard Olaparib due to isotopic effects.

These properties are critical for formulation development and ensuring effective delivery in clinical settings .

Applications

Scientific Uses

Olaparib-d8 is primarily used in oncology research and clinical applications:

  • Cancer Treatment: It serves as a therapeutic agent for patients with BRCA-mutated tumors.
  • Research Tool: Its unique isotopic labeling allows for advanced pharmacokinetic studies and metabolic profiling in preclinical research.
  • Combination Therapies: Investigated in combination with other agents to enhance anticancer efficacy or overcome resistance mechanisms.

The ongoing research into Olaparib-d8 emphasizes its potential as a versatile tool in cancer therapeutics .

Properties

Product Name

Olaparib-d8

IUPAC Name

4-[[3-[4-(cyclopropanecarbonyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one

Molecular Formula

C24H23FN4O3

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i9D2,10D2,11D2,12D2

InChI Key

FDLYAMZZIXQODN-PMCMNDOISA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F

Isomeric SMILES

[2H]C1(C(N(C(C(N1C(=O)C2CC2)([2H])[2H])([2H])[2H])C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.